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Compound of Interest

Compound Name: tris-NTA Biotin

CAS No.: 1070867-85-4

Cat. No.: B12053900

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tris-Nitrilotriacetic Acid (Tris-NTA) Biotin is a high-affinity chelator molecule designed for the

purification and analysis of hexahistidine (6xHis)-tagged proteins. Its innovative structure,

featuring three NTA groups, results in a significantly stronger interaction with His-tags

compared to conventional single NTA chelators. This multivalent binding leads to a remarkably

high affinity, with a dissociation constant (Kd) in the nanomolar range (around 1 nM), which is

approximately four orders of magnitude stronger than that of mono-NTA (around 10 µM)[1][2].

This enhanced affinity allows for more stringent washing conditions, resulting in higher purity of

the target protein.

The integrated biotin molecule provides a versatile handle for secondary detection,

immobilization, or an additional purification step using streptavidin-based matrices. This dual

functionality makes Tris-NTA Biotin a powerful tool for a wide range of applications, from

routine protein purification to complex protein-protein interaction studies. The binding of the
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His-tag to the metal-chelated Tris-NTA is reversible and can be eluted using competitors like

imidazole or by chelation with EDTA[1][2].

Principle of Action
The functionality of Tris-NTA Biotin relies on two key interactions:

His-tag Binding: The three NTA groups on the molecule coordinate with a divalent metal ion,

typically Nickel (Ni²⁺) or Cobalt (Co²⁺). These metal ions, in turn, form coordination bonds

with the imidazole side chains of the histidine residues in the 6xHis-tag of the recombinant

protein. The multivalent nature of Tris-NTA creates a stable complex with the His-tagged

protein.

Biotin-Streptavidin Interaction: The biotin moiety at the other end of the molecule binds to

streptavidin or its derivatives with exceptionally high affinity. This interaction can be exploited

for a second purification step, immobilization on streptavidin-coated surfaces, or detection

using streptavidin conjugates.

Key Applications
The unique properties of Tris-NTA Biotin lend themselves to a variety of applications in

research and drug development:

High-Purity Protein Purification: The high affinity for His-tags allows for stringent washing

steps, effectively removing non-specific protein contaminants and leading to a highly pure

target protein in a single step[2].

Two-Step Affinity Purification: A sequential purification strategy can be employed, first using

the His-tag interaction and then the biotin-streptavidin interaction, to achieve exceptionally

high purity.

Protein Immobilization: His-tagged proteins can be non-covalently immobilized on

streptavidin-coated surfaces for various downstream applications, such as surface plasmon

resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).

Protein Labeling and Detection: The biotin tag allows for sensitive detection of His-tagged

proteins using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores.
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Quantitative Data Summary
The following tables summarize key quantitative parameters associated with Tris-NTA and

related affinity purification systems. Please note that specific values can vary depending on the

target protein, expression system, and experimental conditions.

Table 1: Comparison of Binding Affinities

Ligand Target
Dissociation
Constant (Kd)

Reference

Tris-NTA 6xHis-tag ~ 1 nM

Mono-NTA 6xHis-tag ~ 10 µM

Biotin Streptavidin ~ 1 fM

Table 2: Representative Dynamic Binding Capacities (DBC) of IMAC Resins

Resin Type Metal Ion
Dynamic Binding
Capacity (mg/mL)

Reference

High-Affinity NTA

Agarose
Ni²⁺ > 50

Standard Ni-NTA

Agarose
Ni²⁺ 5 - 40

Cobalt-IMAC Resin Co²⁺ Varies

Note: Dynamic binding capacity is a measure of the amount of target protein that can be

loaded onto a column under flow conditions before significant breakthrough of the unbound

protein occurs. It is a more practical measure for column chromatography than static binding

capacity.

Experimental Protocols
Protocol 1: Metal Ion Loading of Tris-NTA Biotin
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Tris-NTA Biotin is typically supplied without a metal ion. The following protocol describes how

to charge it with Ni²⁺.

Materials:

Tris-NTA Biotin solution (e.g., 1 mg/mL)

NiSO₄ or NiCl₂ solution (e.g., 100 mM)

Buffer for your application (e.g., PBS, pH 7.4)

Procedure:

To your Tris-NTA Biotin solution, add a 3-fold molar excess of the Ni²⁺ solution.

Incubate for 30 minutes at room temperature with gentle mixing.

The Ni²⁺-loaded Tris-NTA Biotin is now ready for use in your application. For applications

where unbound metal ions may interfere, a buffer exchange step (e.g., using a desalting

column) can be performed.

Protocol 2: One-Step Protein Purification using Ni²⁺-Tris-
NTA Biotin Coupled to a Matrix
This protocol outlines the purification of a His-tagged protein using Ni²⁺-Tris-NTA Biotin
immobilized on a streptavidin-coated agarose resin.

Materials:

Streptavidin-agarose resin

Ni²⁺-loaded Tris-NTA Biotin

Clarified cell lysate containing the 6xHis-tagged protein

Binding/Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
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Empty chromatography column

Procedure:

Resin Preparation:

Calculate the required volume of streptavidin-agarose resin based on the expected yield of

your target protein and the binding capacity of the resin.

Wash the resin with 10 column volumes (CV) of Binding/Wash Buffer to remove any

storage solution.

Immobilization of Ni²⁺-Tris-NTA Biotin:

Incubate the washed streptavidin-agarose resin with an excess of Ni²⁺-loaded Tris-NTA
Biotin in Binding/Wash Buffer for 1 hour at room temperature with gentle end-over-end

mixing.

Wash the resin with 5 CV of Binding/Wash Buffer to remove unbound Tris-NTA Biotin.

The resin is now ready for protein purification.

Protein Binding:

Apply the clarified cell lysate to the prepared resin in a column. For low-expression

proteins, batch binding by incubating the lysate with the resin for 1-2 hours at 4°C before

packing the column can improve capture efficiency.

Washing:

Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound and non-

specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

Elution:

Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and

analyze them by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).
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Protocol 3: Two-Step Protein Purification using Tris-NTA
Biotin
This protocol describes a sequential purification method for achieving ultra-high purity.

Step 1: IMAC Purification

Follow steps 1-5 of a standard Ni-NTA purification protocol. The eluted fractions will contain the

His-tagged protein complexed with Ni²⁺-Tris-NTA Biotin.

Step 2: Streptavidin Affinity Purification

Buffer Exchange:

Pool the fractions containing the purified protein from the IMAC step.

Perform a buffer exchange into a buffer compatible with streptavidin binding (e.g., PBS,

pH 7.4) to remove the high concentration of imidazole. This can be done using a desalting

column or dialysis.

Binding to Streptavidin Resin:

Apply the buffer-exchanged protein solution to a pre-equilibrated streptavidin-agarose

column.

Washing:

Wash the column with 10-20 CV of the streptavidin binding buffer to remove any remaining

contaminants.

Elution (Optional and Challenging):

Eluting the protein from the streptavidin resin is challenging due to the very strong biotin-

streptavidin interaction. Elution often requires harsh, denaturing conditions (e.g., boiling in

SDS-PAGE sample buffer). For applications where the native protein is required, this

method is primarily for immobilization. If elution of the native protein is desired, using a
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cleavable linker between the protein and the His-tag, and eluting from the streptavidin

resin after cleavage, is a possible strategy.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Workflow for one-step protein purification.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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